Formyl acetate

Vue d'ensemble

Description

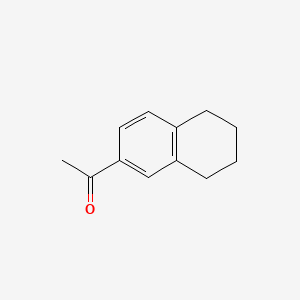

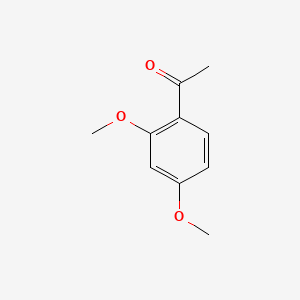

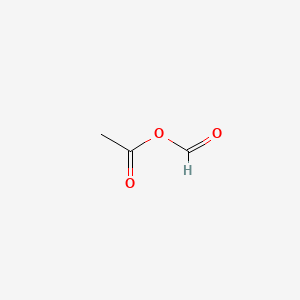

Formyl acetate is an organic compound with the chemical formula C₃H₄O₃. It is a mixed anhydride of acetic acid and formic acid. This compound is primarily used as a formylating agent in laboratory settings . It is a colorless liquid that is thermally unstable and decomposes above approximately 60°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Formyl acetate can be synthesized through two primary methods:

Reaction of Sodium Formate with Acetyl Chloride: This reaction occurs in anhydrous diethyl ether at temperatures between 23–27°C.

Reaction of Acetic Anhydride with Formic Acid: This method is performed at 0°C.

Industrial Production Methods: While acetic formic anhydride is mainly produced on a laboratory scale, the above methods can be adapted for larger-scale production with appropriate safety measures due to its thermal instability.

Analyse Des Réactions Chimiques

Types of Reactions: Formyl acetate undergoes several types of chemical reactions, including:

Formylation Reactions: It acts as a formylating agent for amines, amino acids, and alcohols.

Decomposition Reactions: It decomposes thermally, releasing carbon monoxide.

Common Reagents and Conditions:

Formylation: Typically involves the use of acetic formic anhydride with substrates like amines or alcohols under mild conditions.

Decomposition: Can be catalyzed by impurities such as pyridine or residual acids.

Major Products:

Formylation Products: Formylated amines, amino acids, and alcohols.

Decomposition Products: Carbon monoxide and other by-products depending on the reaction conditions.

Applications De Recherche Scientifique

Formyl acetate has several applications in scientific research:

Chemistry: Used as a formylating agent in organic synthesis.

Biology: Employed in the modification of biomolecules like amino acids and proteins.

Medicine: Potential use in the synthesis of pharmaceuticals through formylation reactions.

Industry: Utilized in the production of fine chemicals and intermediates.

Mécanisme D'action

The primary mechanism of action for acetic formic anhydride involves its role as a formylating agent. It reacts with nucleophiles such as amines, amino acids, and alcohols to introduce a formyl group. This reaction typically proceeds through nucleophilic attack on the carbonyl carbon of the anhydride, followed by the elimination of acetic acid .

Comparaison Avec Des Composés Similaires

Acetic Anhydride: Another anhydride of acetic acid, commonly used in acetylation reactions.

Formic Anhydride: A simpler anhydride of formic acid, less stable than acetic formic anhydride.

Acetic Oxalic Anhydride: A mixed anhydride of acetic acid and oxalic acid, used in different synthetic applications.

Uniqueness: Formyl acetate is unique due to its dual functionality derived from both acetic and formic acids. This allows it to participate in a broader range of chemical reactions compared to its simpler counterparts .

Propriétés

IUPAC Name |

formyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3/c1-3(5)6-2-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWKVZNEPHTCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177103 | |

| Record name | Acetic acid, anhydride with formic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2258-42-6 | |

| Record name | Acetic-formic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2258-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002258426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, anhydride with formic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNF4F3WBU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and structure of acetic formic anhydride?

A1: Acetic formic anhydride has the molecular formula C3H4O3 and a molecular weight of 88.06 g/mol. Its structure consists of a formyl group (CHO) and an acetyl group (CH3CO) linked by an oxygen atom. []

Q2: What spectroscopic data is available for characterizing acetic formic anhydride?

A2: Infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to analyze the purity and confirm the identity of AFA. []

Q3: How stable is acetic formic anhydride?

A3: AFA is unstable at room temperature and decomposes faster at higher temperatures, yielding acetic acid and carbon monoxide. It's recommended to store it at 4°C with a polyethylene stopper to prevent explosions. []

Q4: Why is acetic formic anhydride not commercially available?

A4: Its inherent instability makes it difficult to store and transport, hence it is typically prepared in situ or shortly before use. []

Q5: What is acetic formic anhydride primarily used for in organic synthesis?

A5: AFA is a highly effective formylating agent. []

Q6: What functional groups does acetic formic anhydride react with?

A6: It readily formylates hydroxyl, phenol, and amine groups. It also reacts with other heteroatoms. []

Q7: Can you elaborate on the specific synthetic applications of acetic formic anhydride?

A7: AFA is used in the following reactions:

- Synthesis of aldehydes: From aromatic Grignard reagents. []

- Preparation of formyl fluoride. []

- Preparation of diazoacetaldehyde. []

- Formylation of amino acids: It yields N-formylamino acids under mild conditions. [, ]

- Deoxygenation of tertiary amine N-oxides: Provides a route to tertiary amines. []

- Synthesis of phenyl and naphthyl formates: From corresponding phenols and naphthols. []

- Synthesis of enaminecarbaldehydes and enamino ketones: Through condensation reactions. []

- Palladium-catalyzed hydroxycarbonylation reactions: Enables the introduction of a carboxyl group. []

- Synthesis of 4(5)-acyl-5(4)-alkylimidazoles: From symmetrical 1,3-diones. []

- Preparation of 5-aminothiazole-4-carboxylic acid derivatives. []

- Synthesis of glycofuranosyl formamides, isocyanides, and isocyanates: Starting from glycofuranosyl azides. []

- Synthesis of 1-aryl-2,3-dihydro-1H-isoindoles (isoindolines): Via acid-catalyzed cyclization of N-formyliminium ion. []

Q8: How is acetic formic anhydride typically prepared in the laboratory?

A8: Two main methods are employed:

- Reaction of sodium formate and acetyl chloride in dry ether. [, ]

- Reaction of ketene and formic acid at or below room temperature. [, ]

Q9: Can acetic formic anhydride be prepared in situ?

A9: Yes, AFA can be generated in situ by combining formic acid, acetyl chloride, and triethylamine in tetrahydrofuran (THF) at -70°C for 10 minutes. []

Q10: Is there an alternative to using pure acetic formic anhydride?

A10: Yes, a mixture of formic acid and acetic anhydride, known as formic acid–acetic anhydride mixture (FAM), can be used as a formylating agent. []

Q11: What precautions should be taken when handling acetic formic anhydride?

A11: AFA is an irritant to the skin and eyes and should be handled in a well-ventilated fume hood. Due to its instability and potential for gas evolution, it is crucial to store it properly and avoid heating. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.